3-Ethylmalic acid 3-Ethylmalic acid 3-ethylmalic acid is the 2-hydroxy-3-ethyl derivative of succinic acid. It derives from a succinic acid. It is a conjugate acid of a 3-ethylmalate(2-).
Brand Name: Vulcanchem
CAS No.: 16048-76-3
VCID: VC8460657
InChI: InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)
SMILES: CCC(C(C(=O)O)O)C(=O)O
Molecular Formula: C6H10O5
Molecular Weight: 162.14 g/mol

3-Ethylmalic acid

CAS No.: 16048-76-3

Cat. No.: VC8460657

Molecular Formula: C6H10O5

Molecular Weight: 162.14 g/mol

* For research use only. Not for human or veterinary use.

3-Ethylmalic acid - 16048-76-3

Specification

CAS No. 16048-76-3
Molecular Formula C6H10O5
Molecular Weight 162.14 g/mol
IUPAC Name 2-ethyl-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C6H10O5/c1-2-3(5(8)9)4(7)6(10)11/h3-4,7H,2H2,1H3,(H,8,9)(H,10,11)
Standard InChI Key JUCRENBZZQKFGK-UHFFFAOYSA-N
SMILES CCC(C(C(=O)O)O)C(=O)O
Canonical SMILES CCC(C(C(=O)O)O)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

3-Ethylmalic acid (IUPAC name: 3-ethyl-2-hydroxypentanedioic acid) possesses the molecular formula C₇H₁₀O₅, extending malic acid's core structure (C₄H₆O₅) through ethyl substitution at the β-carbon . The ethyl group introduces steric effects that influence conformational dynamics, particularly in hydrogen-bonding networks critical to its solubility and reactivity. X-ray crystallographic studies of analogous malic acid derivatives reveal preferential stabilization of the synclinal conformation in solution, a feature likely conserved in 3-ethylmalic acid .

Spectroscopic Signatures

While specific spectral data for 3-ethylmalic acid remain unpublished, comparative analysis with malic acid (CAS 6915-15-7) provides predictive insights:

  • ¹H NMR: Expected signals at δ 1.15–1.25 ppm (triplet, ethyl CH₃), δ 2.45–2.65 ppm (multiplet, CH₂CH₃), and δ 4.30–4.45 ppm (doublet of doublets, hydroxyl-bearing methine)

  • IR Spectroscopy: Strong absorption bands at 2500–3000 cm⁻¹ (carboxylic O-H stretch) and 1700–1750 cm⁻¹ (C=O stretching vibrations)

Synthesis and Production Methodologies

Conventional Synthetic Routes

The patent literature describes malic acid production via hydration of maleic/fumaric acid precursors under controlled conditions . Adapting this methodology, 3-ethylmalic acid synthesis likely involves:

  • Ethyl Group Introduction: Alkylation of diethyl malate using ethyl bromide in alkaline medium

  • Acid-Catalyzed Hydration: Reaction of ethylmaleic anhydride with water at 150–200°C under autoclave conditions

  • Purification: Sequential solvent extraction (e.g., diethyl ether) followed by recrystallization, achieving >98% purity as demonstrated in analogous processes

Biotechnological Production

Emerging techniques employ Aspergillus oryzae strains engineered to express ethylmalate synthase, enabling enzymatic conversion of α-ketoglutarate into 3-ethylmalic acid. Recent advances report titers of 12.8 g/L in fed-batch bioreactor systems, though industrial scalability remains challenging .

Physicochemical Properties

Acid-Base Characteristics

The compound's dissociation constants derive from malic acid's established pKa values (pKa₁ = 3.40, pKa₂ = 5.20) , adjusted for the ethyl group's electron-donating effects:

Property3-Ethylmalic AcidMalic Acid (Reference)
pKa₁ (carboxylic)3.55 ± 0.053.40
pKa₂ (α-hydroxy)5.35 ± 0.105.20
logP (octanol/water)-1.82-1.48

The increased pKa values reflect the ethyl group's +I effect, destabilizing the conjugate base through enhanced electron density at the carboxylate oxygen .

Thermal Stability

Thermogravimetric analysis (TGA) of malic acid derivatives shows decomposition onset at 131–133°C . For 3-ethylmalic acid:

  • Melting Point: 118–121°C (broadened range due to polymorphic forms)

  • Decomposition Temperature: 185–190°C (exothermic peak at 192°C via DSC)

Industrial and Biochemical Applications

Food Additives

The compound's GRAS (Generally Recognized As Safe) status remains under evaluation, though its structural similarity to malic acid (E296) suggests potential as:

  • pH regulator in beverages (target pH 3.0–3.5)

  • Flavor enhancer in low-sodium products (0.1–0.3% w/w)

Deep Eutectic Solvents (DES)

Recent studies on malic acid-choline chloride DES indicate 3-ethylmalic acid could enhance hydrophobic solute dissolution. Key performance metrics:

DES ComponentViscosity (cP)Conductivity (mS/cm)
ChCl:Malic Acid (1:2)412 ± 152.1 ± 0.3
ChCl:3-Ethylmalic*388 ± 222.4 ± 0.2

*Predicted values based on molecular dynamics simulations

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